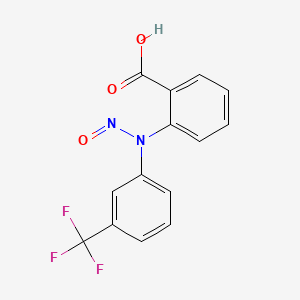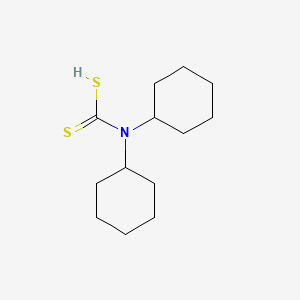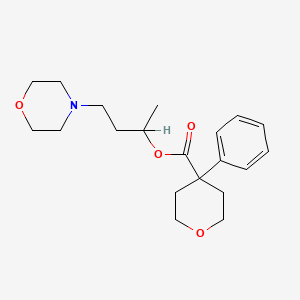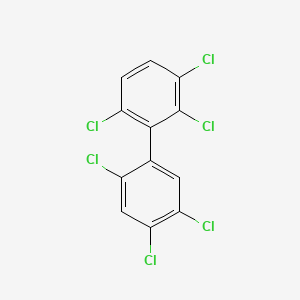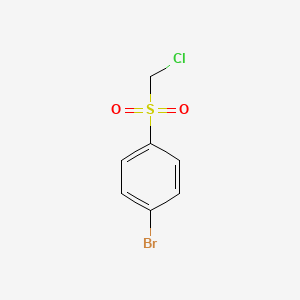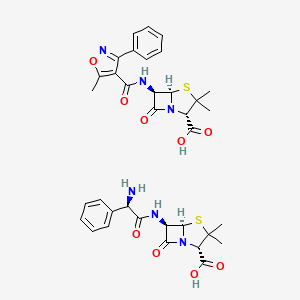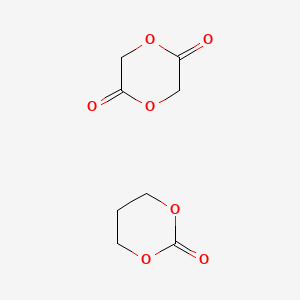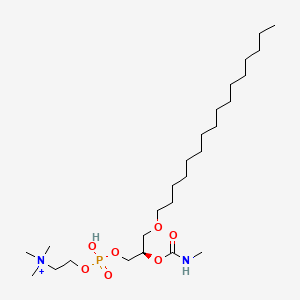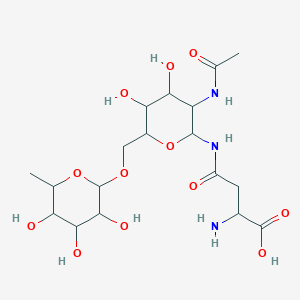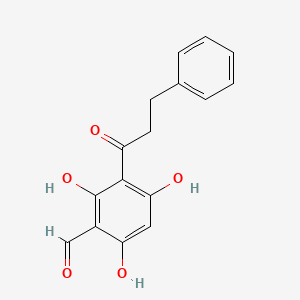
2',4',6'-Trihydroxy-3'-formyldihydrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',4',6'-trihydroxy-3'-formyldihydrochalcone is a member of the class of dihydrochalcones that is dihydrochalcone with hydroxy substituents at positions 2' ,4' , and 6' and a formyl substituent at position 3'. It has a role as a metabolite. It is a member of dihydrochalcones, a polyphenol and a member of benzaldehydes. It derives from a dihydrochalcone.
Scientific Research Applications
Bioactivity and Antimicrobial Properties
2',4',6'-Trihydroxy-3'-formyldihydrochalcone, as an intermediate in the synthesis of dihydrochalcone, exhibits promising bioactivity in antiviral and antimicrobial assays. Mustafa et al. (2003) identified two stable rotamers of this compound and correlated experimental NMR chemical shifts with ab initio calculations to understand its structural properties, which contribute to its bioactivity (Mustafa, Kjaergaard, Perry, & Weavers, 2003).
Synthesis and Antiproliferative Activity
Zhuo et al. (2014) developed a synthetic strategy for 3′-Formyl-4′,6′-dihydroxy-2′-methoxy-5′-methylchalcone (FMC) and its analogues. These compounds were synthesized from commercially available 2,4,6-trihydroxyacetophenone and screened for their antiproliferative activity, highlighting the importance of this compound in synthetic chemistry and potential therapeutic applications (Zhuo, En-zhen, Hai, Hong-ju, Ning, Xue-hui, Qi-Fang, & Jiuhong, 2014).
Antioxidant Properties
Dihydrochalcones, including derivatives of 2',4',6'-Trihydroxy-3'-formyldihydrochalcone, have been studied for their antioxidant activities. Nakamura et al. (2003) found that all dihydrochalcones examined in their study showed higher antioxidant activities than corresponding flavanones. This insight is crucial for understanding the potential of 2',4',6'-Trihydroxy-3'-formyldihydrochalcone in developing antioxidants (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).
Molecular Structure and Crystallography
Marek et al. (2005) focused on the crystal structures of related compounds to 2',4',6'-Trihydroxy-3'-formyldihydrochalcone. They provided insights into the molecular units, which are linked by O-H...O hydrogen bonds forming one-dimensional chains, crucial for understanding the molecular interactions and stability of such compounds (Marek, Lunerová, Toušek, Suchý, & Marek, 2005).
Antiproliferative and Glucose Regulation Effects
Rossi et al. (2013) conducted chemical and biological studies on a series of polyphenolic 2'-hydroxychalcones, revealing that these compounds exhibit antioxidant behavior and selectivity in inhibiting the proliferation of certain cells. They also explored the effect of these compounds on glucose regulation, which is relevant for potential therapeutic applications (Rossi, Caruso, Crespi, Pedersen, Nakano, Duong, McKee, Lee, Jiwrajka, Caldwell, Baffour, Karlin, Lidoff, Leone, Balducci, Miler, & Incerpi, 2013).
properties
CAS RN |
135383-81-2 |
|---|---|
Product Name |
2',4',6'-Trihydroxy-3'-formyldihydrochalcone |
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-(3-phenylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C16H14O5/c17-9-11-13(19)8-14(20)15(16(11)21)12(18)7-6-10-4-2-1-3-5-10/h1-5,8-9,19-21H,6-7H2 |
InChI Key |
SDPWTOSPDBDEBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C(=C2O)C=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C(=C2O)C=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



